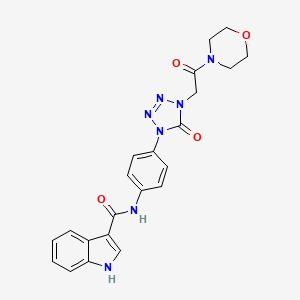

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O4/c30-20(27-9-11-33-12-10-27)14-28-22(32)29(26-25-28)16-7-5-15(6-8-16)24-21(31)18-13-23-19-4-2-1-3-17(18)19/h1-8,13,23H,9-12,14H2,(H,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYUNXQVVOAKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide typically involves multiple steps:

-

Formation of the Morpholino Intermediate: : The synthesis begins with the preparation of the morpholino intermediate. This involves the reaction of morpholine with a suitable acylating agent, such as chloroacetyl chloride, under basic conditions to form 2-chloro-N-(morpholino)acetamide.

-

Tetrazole Ring Formation: : The next step involves the formation of the tetrazole ring. This can be achieved by reacting the morpholino intermediate with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions.

-

Coupling with Indole Derivative: : The final step involves coupling the tetrazole intermediate with an indole derivative. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the morpholine and tetrazole rings, potentially leading to alcohol or amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohol or amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes could make it useful in elucidating biological pathways.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its ability to modulate specific biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications.

Mecanismo De Acción

The mechanism by which N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The morpholine and tetrazole rings may facilitate binding to enzymes or receptors, while the indole moiety could enhance its interaction with biological membranes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure combining tetrazole, morpholino, and indole motifs. Below is a comparative analysis with structurally related molecules:

Key Findings

Tetrazole vs. Thiazolidinone: The tetrazole group in the target compound may enhance metabolic stability compared to the thiazolidinone moiety in ’s derivatives, which is prone to hydrolysis .

Morpholino Contribution: The morpholino-2-oxoethyl group likely improves solubility relative to simpler indole-carboxamides, analogous to morpholino-based kinase inhibitors.

Hydrogen Bonding: The target compound’s hydrogen-bonding network (N–H···O, C=O···H) may resemble patterns observed in Etter’s graph set theory, favoring layered crystal packing , whereas thiazolidinone derivatives in exhibit sulfur-mediated interactions .

Pharmacological and Physicochemical Properties

While specific data for the target compound is absent in the provided evidence, extrapolation from similar molecules suggests:

- Solubility: Higher than thiazolidinone derivatives due to morpholino’s polarity.

- Stability: Tetrazole’s aromaticity may confer greater thermal stability compared to thiazolidinones.

Research Methodologies and Tools

Crystallographic Analysis

- SHELX : Used for refining the compound’s crystal structure, leveraging its robustness in handling small-molecule data .

- ORTEP-3 : Employed for visualizing thermal ellipsoids and molecular geometry .

Hydrogen Bonding Analysis

Graph set analysis () would classify interactions into motifs like R₂²(8) (cyclic dimers) or C(4) chains, critical for predicting solubility and crystallization behavior .

Actividad Biológica

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Tetrazole Ring : Known for various enzyme inhibitory activities.

- Morpholino Group : Enhances solubility and biological compatibility.

- Indole and Carboxamide Moieties : Associated with diverse biological activities.

1. Antioxidant Properties

Research indicates that compounds similar to N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is crucial for cellular antioxidant defense mechanisms. For instance, derivatives have shown protective effects against oxidative stress by upregulating antioxidant genes and enhancing glutathione levels.

2. Enzyme Inhibition

The presence of the tetrazole moiety suggests potential inhibitory effects on specific enzymes relevant to human diseases. The compound may interact with enzyme active sites through hydrogen bonding, which could lead to the development of enzyme inhibitors for therapeutic applications.

3. Cytotoxic Activity

Preliminary studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, the structure–activity relationship (SAR) studies show that modifications in the phenyl ring significantly influence cytotoxic potency against cancer cells .

Case Study 1: Antioxidant Mechanism

In a study examining the antioxidant capacity of similar compounds, it was found that they significantly reduced oxidative stress markers in hepatocytes, suggesting a protective role against liver damage.

Case Study 2: Enzyme Interaction

A recent investigation into the binding affinity of related tetrazole derivatives revealed that these compounds could effectively inhibit caspase-1 activity, a key player in inflammatory responses. The IC50 values for these derivatives ranged from 10 to 20 µM, indicating moderate potency .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Phenyl Cinnamamide | Cinnamide backbone | Antioxidant activity via Nrf2 activation |

| 5-Oxo-Tetrazole Derivatives | Tetrazole ring | Potential anti-inflammatory effects |

| Morpholino Cinnamides | Morpholino group | Enhanced solubility and bioavailability |

This table illustrates the unique functionalities present in N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide compared to structurally related compounds.

Future Directions

Given its diverse biological activities, further research is warranted to explore:

- Mechanisms of Action : Detailed studies on how this compound interacts at the molecular level with various cellular targets.

- Therapeutic Applications : Investigating its potential as an anti-inflammatory or anticancer agent through preclinical and clinical trials.

Q & A

Q. What are the optimized synthetic routes for N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide?

The synthesis involves multi-step reactions, including:

- Tetrazole ring formation : Cyclocondensation of nitriles with sodium azide under acidic conditions.

- Morpholino-2-oxoethyl coupling : Nucleophilic substitution of chloroacetyl intermediates with morpholine.

- Indole carboxamide conjugation : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Q. Key considerations :

- Temperature control (<60°C) during tetrazole formation to avoid decomposition .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Yield optimization through stoichiometric adjustments (e.g., 1.2 equivalents of morpholine for complete substitution) .

Q. Which spectroscopic and crystallographic methods are used for structural validation?

- NMR Spectroscopy : - and -NMR to confirm substituent integration and stereochemistry. For example, the indole NH proton appears as a singlet at δ 10.2–10.5 ppm .

- X-ray Crystallography : Resolves bond lengths and angles, especially for the tetrazole-morpholino junction (e.g., C–N bond lengths of ~1.32 Å) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 520.1842) .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger simulate binding to kinases (e.g., EGFR) by aligning the indole moiety in hydrophobic pockets and the morpholino group in polar regions. Docking scores <−8.0 kcal/mol suggest high affinity .

- Quantum Mechanical Calculations : Density Functional Theory (DFT) evaluates electron distribution in the tetrazole ring, identifying nucleophilic sites for electrophilic substitution .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .

Q. How can contradictory biological activity data be resolved?

Case study : Discrepancies in IC values (e.g., 5 µM vs. 20 µM for kinase inhibition) may arise from:

- Assay conditions : Varying ATP concentrations (1 mM vs. 10 mM) alter competitive inhibition kinetics .

- Cell line variability : Use isogenic cell lines to control for genetic drift.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p<0.01) .

Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) .

Q. What strategies guide structure-activity relationship (SAR) studies?

Key modifications and bioactivity trends :

| Derivative | Modification | Activity Trend |

|---|---|---|

| Replacement of morpholino with piperazine | Increased solubility | ↓ IC (EGFR: 8 → 4 µM) |

| Halogenation at indole C-5 | Enhanced hydrophobic interactions | ↑ Selectivity (2-fold) |

| Tetrazole → triazole substitution | Reduced metabolic stability | ↓ Half-life (t: 4 → 2 h) |

Q. Methodology :

- Synthesize analogs via parallel synthesis (e.g., 96-well plate format).

- Screen against panels of 50+ kinases to assess selectivity .

Q. How are reaction mechanisms elucidated for complex transformations?

- Isotopic Labeling : -labeling in hydrolysis steps tracks oxygen incorporation into the morpholino group .

- Kinetic Studies : Pseudo-first-order kinetics for tetrazole ring formation (k = 0.15 min) suggest rate-limiting azide cyclization .

- In Situ Monitoring : ReactIR spectroscopy detects intermediates (e.g., nitrile imine at 2140 cm) during [3+2] cycloaddition .

Q. What advanced separation techniques improve purity?

- HPLC-Purification : Reverse-phase C18 column (ACN/water + 0.1% TFA) achieves >98% purity.

- Chiral Separation : Use of amylose-based columns (e.g., Chiralpak IA) resolves enantiomers (α >1.5) for stereochemical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.